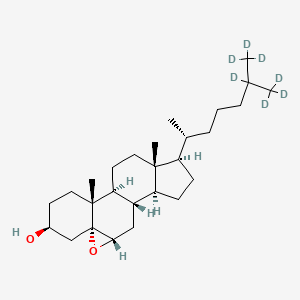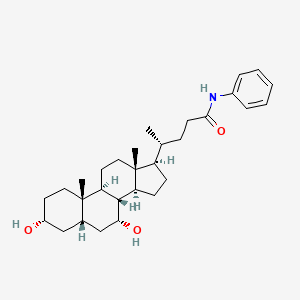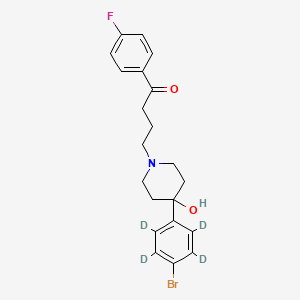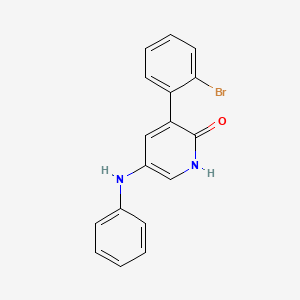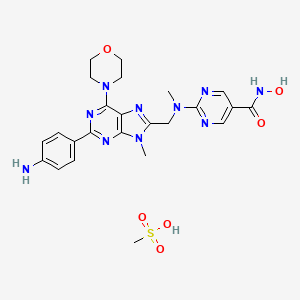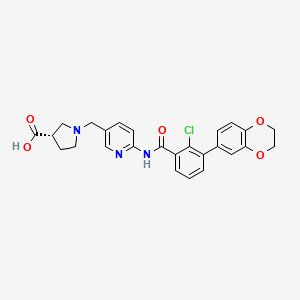
PD-1/PD-L1-IN-25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD-1/PD-L1-IN-25 is a small-molecule inhibitor targeting the programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). These proteins play a crucial role in the immune system by regulating immune responses and maintaining self-tolerance. This compound has gained significant attention due to its potential in cancer immunotherapy, as it can block the interaction between PD-1 and PD-L1, thereby enhancing the immune system’s ability to attack cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-25 involves multiple steps, including the formation of key intermediates and their subsequent couplingCommon reagents used in these reactions include palladium catalysts, boronic acids, and halogenated biphenyls .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
PD-1/PD-L1-IN-25 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
PD-1/PD-L1-IN-25 has a wide range of scientific research applications, including:
Mécanisme D'action
PD-1/PD-L1-IN-25 exerts its effects by binding to PD-L1, preventing its interaction with PD-1. This blockade restores the activity of T cells, allowing them to effectively target and destroy cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathway involves the inhibition of downstream signaling that suppresses T cell activation .
Comparaison Avec Des Composés Similaires
PD-1/PD-L1-IN-25 is compared with other small-molecule inhibitors targeting the PD-1/PD-L1 axis, such as BMS-202, BMS-8, and BMS-37. These compounds share a similar mechanism of action but differ in their binding affinities, pharmacokinetic properties, and clinical efficacy. This compound is unique due to its specific structural features that enhance its binding to PD-L1 and its potential for oral bioavailability .
List of Similar Compounds
- BMS-202
- BMS-8
- BMS-37
- Incyte-001
- Incyte-011
- BMS-1001
Propriétés
Formule moléculaire |
C26H24ClN3O5 |
|---|---|
Poids moléculaire |
493.9 g/mol |
Nom IUPAC |
(3S)-1-[[6-[[2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoyl]amino]pyridin-3-yl]methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H24ClN3O5/c27-24-19(17-5-6-21-22(12-17)35-11-10-34-21)2-1-3-20(24)25(31)29-23-7-4-16(13-28-23)14-30-9-8-18(15-30)26(32)33/h1-7,12-13,18H,8-11,14-15H2,(H,32,33)(H,28,29,31)/t18-/m0/s1 |
Clé InChI |
IFRDLUIKBRLJIE-SFHVURJKSA-N |
SMILES isomérique |
C1CN(C[C@H]1C(=O)O)CC2=CN=C(C=C2)NC(=O)C3=CC=CC(=C3Cl)C4=CC5=C(C=C4)OCCO5 |
SMILES canonique |
C1CN(CC1C(=O)O)CC2=CN=C(C=C2)NC(=O)C3=CC=CC(=C3Cl)C4=CC5=C(C=C4)OCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


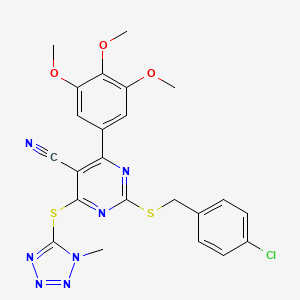
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)



